molecular formula C11H13N5O B12895512 N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide CAS No. 908301-61-1

N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B12895512
CAS No.: 908301-61-1
M. Wt: 231.25 g/mol
InChI Key: CTMBOIJSOVCFTA-UHFFFAOYSA-N
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Description

N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide typically involves the reaction of benzylamine with acetic anhydride to form N-benzylacetamide. This intermediate is then reacted with aminoguanidine hydrochloride under acidic conditions to form the triazole ring. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .

Scientific Research Applications

N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide is unique due to the presence of the benzyl group, which enhances its lipophilicity and potential interactions with biological targets. This structural feature distinguishes it from other triazole derivatives and contributes to its specific chemical and biological properties .

Properties

CAS No.

908301-61-1

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

N-(5-amino-1-benzyl-1,2,4-triazol-3-yl)acetamide

InChI

InChI=1S/C11H13N5O/c1-8(17)13-11-14-10(12)16(15-11)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,12,13,14,15,17)

InChI Key

CTMBOIJSOVCFTA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(C(=N1)N)CC2=CC=CC=C2

Origin of Product

United States

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